molecular formula C3H7N3O2 B14226204 3-Hydrazinyl-3-oxopropanamide CAS No. 500896-63-9

3-Hydrazinyl-3-oxopropanamide

Cat. No.: B14226204
CAS No.: 500896-63-9
M. Wt: 117.11 g/mol
InChI Key: FGVRDPGRFNBYRP-UHFFFAOYSA-N
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Description

3-Hydrazinyl-3-oxopropanamide is an organic compound with the molecular formula C3H7N3O2. . The compound is characterized by the presence of both hydrazine and amide functional groups, which contribute to its reactivity and versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazinyl-3-oxopropanamide typically involves the reaction of hydrazine with a suitable precursor. One common method involves the reaction of hydrazine hydrate with ethyl acetoacetate under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation and other side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydrazinyl-3-oxopropanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of hydrazine derivatives .

Scientific Research Applications

3-Hydrazinyl-3-oxopropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-3-oxopropanamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the enzyme 2-trans-enoyl-ACP reductase (InhA), which is involved in the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Uniqueness: 3-Hydrazinyl-3-oxopropanamide is unique due to its specific combination of hydrazine and amide functional groups, which confer distinct reactivity and potential for diverse applications. Its effectiveness as an anti-tubercular agent also sets it apart from other similar compounds .

Properties

CAS No.

500896-63-9

Molecular Formula

C3H7N3O2

Molecular Weight

117.11 g/mol

IUPAC Name

3-hydrazinyl-3-oxopropanamide

InChI

InChI=1S/C3H7N3O2/c4-2(7)1-3(8)6-5/h1,5H2,(H2,4,7)(H,6,8)

InChI Key

FGVRDPGRFNBYRP-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)C(=O)NN

Origin of Product

United States

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